
1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene is an organic compound with a complex structure characterized by the presence of multiple methoxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene can be achieved through several synthetic routes. One common method involves the condensation of guaiacol with acetyl chloride, followed by a series of reactions including hydrolysis, oxidation, and methylation . The process typically involves the use of reagents such as aluminium chloride, hydrogen peroxide, and dimethyl sulfate under controlled conditions to yield the desired product . Industrial production methods often focus on optimizing reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced methoxy derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Aplicaciones Científicas De Investigación
1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene involves its interaction with various molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. The compound can form stable intermediates, which then undergo further transformations to exert its effects .
Comparación Con Compuestos Similares
1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene can be compared with other methoxy-substituted benzene derivatives:
1,2,3-Trimethoxybenzene: Lacks the methoxyvinyl group, making it less reactive in certain coupling reactions.
1,2,4-Trimethoxybenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
1,3,5-Trimethoxybenzene: Used in different applications due to its symmetrical structure and distinct reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of methoxy-substituted benzenes in scientific research.
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
1,2,3-trimethoxy-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C12H16O4/c1-8(13-2)9-6-7-10(14-3)12(16-5)11(9)15-4/h6-7H,1H2,2-5H3 |
Clave InChI |
WTQNEKFLFUYLFQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=C)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


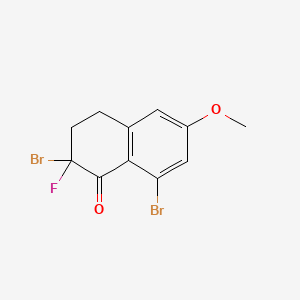
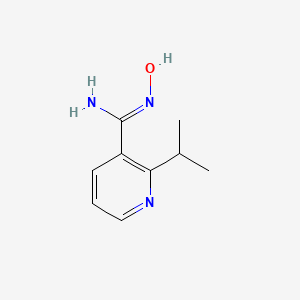

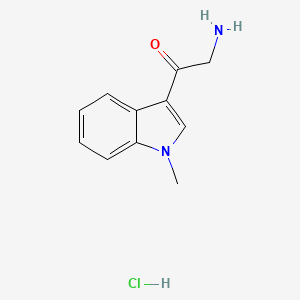
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)

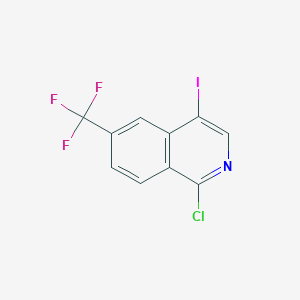
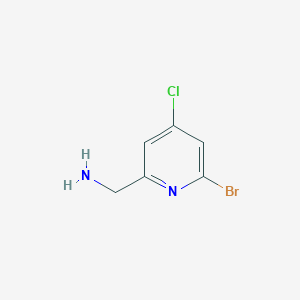
![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
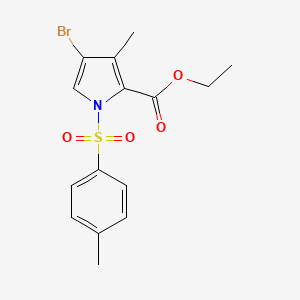
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B15330962.png)
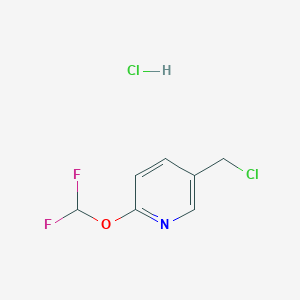
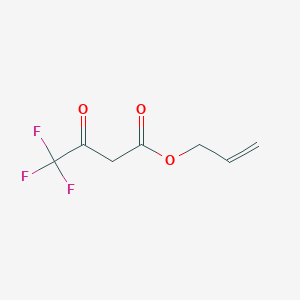
![tert-Butyl 3-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15330988.png)
